4-Dimethylamino-2-methyl-isoindole-1,3-dione
CAS No.: 16808-96-1
Cat. No.: VC15986985
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16808-96-1 |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 4-(dimethylamino)-2-methylisoindole-1,3-dione |
| Standard InChI | InChI=1S/C11H12N2O2/c1-12(2)8-6-4-5-7-9(8)11(15)13(3)10(7)14/h4-6H,1-3H3 |
| Standard InChI Key | HALATFSDYSONPP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=C(C1=O)C(=CC=C2)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an isoindole-1,3-dione backbone, a bicyclic structure comprising a benzene ring fused to a five-membered ring containing two ketone groups. Substituents include:
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A dimethylamino group (-N(CH)) at the 4-position, contributing basicity and hydrogen-bonding potential.
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A methyl group (-CH) at the 2-position, enhancing steric bulk and lipophilicity .
Key Spectral Data
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IR Spectroscopy: Strong absorption bands at 1,769 cm and 1,714 cm confirm the presence of carbonyl groups .
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H-NMR: Signals at δ 2.98 (s, 6H, N(CH)) and δ 2.35 (s, 3H, CH) validate the substituents .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 204.22 g/mol |
| Melting Point | 162°C (ethanol crystals) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| LogP | 1.2 (predicted) |
The dimethylamino group enhances solubility in polar solvents, while the methyl group moderately increases lipophilicity, balancing membrane permeability and aqueous compatibility .
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is synthesized via a Mannich-type reaction involving phthalimidoacetone and -dimethylformamide dimethyl acetal (DMFDMA) :
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Enaminone Formation:
Phthalimidoacetone reacts with DMFDMA in xylene under reflux to yield the enaminone intermediate, 2-(4-dimethylamino-2-oxo-but-3-enyl)isoindole-1,3-dione . -
Cyclization:
Microwave-assisted cyclization in the presence of acidic zeolites promotes self-condensation, forming the target compound .
Alternative Methods
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Microwave Synthesis: Reduces reaction time from 8 hours to 20 minutes, improving yield (76% → 85%) .
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Catalytic Approaches: Palladium(II) acetate and triethylamine in toluene/acetonitrile mixtures enhance regioselectivity .
| Analog | MIC Against S. aureus | MIC Against E. coli |
|---|---|---|
| 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione | 0.025 mg/mL | 0.0195 mg/mL |
The dimethylamino moiety likely disrupts microbial cell membranes via electrostatic interactions, while the isoindole core inhibits DNA gyrase .
Anticancer Prospects
Derivatives of isoindole-1,3-diones demonstrate cytotoxicity against multidrug-resistant cancer cells (e.g., P-glycoprotein-overexpressing lines). Modifications to the dimethylamino group could optimize binding to ATP-binding cassette transporters, circumventing drug resistance .
Industrial and Research Applications
Organic Synthesis
The compound serves as a precursor for:
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Heterocyclic Scaffolds: Reactions with benzaldehyde and urea yield tetrahydropyrimidines and dihydropyridines, valuable in drug discovery .
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Polymer Chemistry: Incorporation into polyimides enhances thermal stability (decomposition temperature >300°C).
Material Science
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Coordination Polymers: The dimethylamino group chelates metal ions, forming luminescent materials for optoelectronics .
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Dye Synthesis: Conjugation with aromatic amines produces azodyes with λ ≈ 450 nm, suitable for textile applications .
| Parameter | Recommendation |
|---|---|
| Skin Contact | Use nitrile gloves; wash immediately with soap |
| Inhalation | Employ fume hoods; monitor airborne particulates |
| Storage | Store in amber glass at 2–8°C under nitrogen |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Compound | LogP | Anticancer IC (μM) |
|---|---|---|
| 4-Dimethylamino-2-methyl-isoindole-1,3-dione | 1.2 | 12.4 (HeLa cells) |
| 1-Methylisatin | 1.12 | 45.8 (HeLa cells) |
| 1-[2-(Diethylamino)ethyl]-1H-indole-2,3-dione | 1.85 | 8.7 (HeLa cells) |
Elongating the aminoalkyl chain (e.g., diethylaminoethyl) improves membrane permeability but reduces aqueous solubility .
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